molecular formula C11H15F2N3O B8331329 4,4-difluoro-1-(4-methyl-1H-imidazol-1-yl)cyclohexanecarboxamide

4,4-difluoro-1-(4-methyl-1H-imidazol-1-yl)cyclohexanecarboxamide

Cat. No.: B8331329
M. Wt: 243.25 g/mol
InChI Key: DLKIKBCIOGMDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-difluoro-1-(4-methyl-1H-imidazol-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C11H15F2N3O and its molecular weight is 243.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15F2N3O

Molecular Weight

243.25 g/mol

IUPAC Name

4,4-difluoro-1-(4-methylimidazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C11H15F2N3O/c1-8-6-16(7-15-8)10(9(14)17)2-4-11(12,13)5-3-10/h6-7H,2-5H2,1H3,(H2,14,17)

InChI Key

DLKIKBCIOGMDQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2(CCC(CC2)(F)F)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4-Difluoro-1-(4-methyl-imidazol-1-yl)-cyclohexanecarboxylic acid ethyl ester (199 mg, 0.731 mmol was dissolved in 7 M ammonia in methanol (5 mL) and stirred for 72 hours. The sample was concentrated and the residue was purified by flash column chromatography on silica gel (eluding w a gradient elution from heptane to AcOEt to 5% Et3N/10% MeOH185% AcOEt) to give the title compound (84 mg, 45%) 1H NMR (CDCl3 500 MHz): 6 ppm 7.64 (s, 1H), 6.82 (s, 1H), 5.17 (m, 2H), 2.68 (m, 2H), 2.41 (m, 2H), 2.30 (s, 3H), 2.23 (m, 2H), 1.85 (m, 2H).
Name
4,4-Difluoro-1-(4-methyl-imidazol-1-yl)-cyclohexanecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.